Orantinib

Description

Structure

2D Structure

3D Structure

Properties

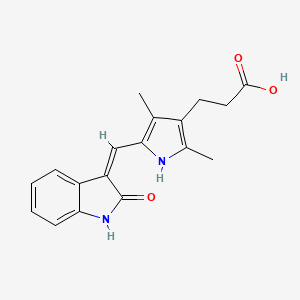

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017164 |

Source

|

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-62-5, 252916-29-3 |

Source

|

| Record name | SU6668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orantinib (SU6668): A Technical Guide to its Multi-Targeted Mechanism of Action

Introduction

Orantinib, also known as SU6668 or TSU-68, is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It was developed through rational drug design to target key pathways involved in tumor angiogenesis and proliferation.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, making it a prime target for cancer therapy.[4] this compound simultaneously inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[5][6] This multi-targeted approach allows this compound to disrupt multiple facets of the angiogenic process, from endothelial cell proliferation and migration to the recruitment of perivascular cells and vessel maturation.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to characterize its activity.

Core Mechanism: Competitive Inhibition of Key Angiogenic RTKs

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[3] This prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates, thereby blocking the initiation of downstream signaling cascades.[3] The inhibitory activity of this compound is most potent against PDGFRβ, followed by FGFR1 and VEGFR2 (Flk-1/KDR).[5][6]

| Target Kinase | Inhibition Constant (Ki) / IC50 | Significance in Angiogenesis |

| PDGFRβ | Ki: 8 nM[5][6] | Recruitment and proliferation of pericytes and vascular smooth muscle cells, crucial for vessel maturation and stability. |

| FGFR1 | Ki: 1.2 µM[5][6] | Endothelial cell proliferation and migration, and contributes to pericyte recruitment.[1] |

| VEGFR2 (KDR/Flk-1) | Ki: 2.1 µM[5][6] | Primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival. |

Table 1: Inhibitory Activity of this compound against its Primary Kinase Targets

Notably, this compound exhibits selectivity, with little to no inhibitory activity against other receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and c-Met at concentrations where it effectively inhibits its primary targets.[6]

Disruption of Pro-Angiogenic Signaling Pathways

By inhibiting VEGFR2, FGFR1, and PDGFRβ, this compound effectively shuts down three distinct but interconnected signaling axes that are fundamental to tumor angiogenesis.

Inhibition of VEGFR2 Signaling in Endothelial Cells

VEGF-A binding to VEGFR2 on endothelial cells is a primary driver of angiogenesis.[1] this compound's blockade of VEGFR2 autophosphorylation disrupts the recruitment and activation of key downstream signaling molecules, leading to the suppression of:

-

Endothelial Cell Proliferation: Inhibition of the Ras/Raf/MEK/ERK (MAPK) pathway, a major cascade promoting cell cycle progression.

-

Endothelial Cell Survival: Blockade of the PI3K/Akt pathway, which is critical for inhibiting apoptosis.

-

Endothelial Cell Migration and Permeability: Disruption of signaling through phospholipase Cγ (PLCγ), which modulates intracellular calcium levels and activates protein kinase C (PKC).

Attenuation of FGFR1 Signaling

Fibroblast Growth Factors (FGFs) and their receptor FGFR1 also play a significant role in tumor angiogenesis, both by directly stimulating endothelial cells and by influencing the tumor microenvironment.[1] this compound's inhibition of FGFR1 disrupts these pro-angiogenic signals by blocking the activation of downstream pathways mediated by FGFR substrate 2 (FRS2) and PLCγ.[1] This leads to:

-

Reduced Endothelial Cell Mitogenesis: Similar to VEGFR2 inhibition, blocking the MAPK pathway downstream of FGFR1 activation curbs endothelial cell proliferation.

-

Impaired Tumor Cell-Mediated Angiogenesis: FGFR1 signaling in tumor cells can upregulate the expression of pro-angiogenic factors like VEGF.[1] By inhibiting this pathway, this compound can indirectly reduce the angiogenic stimulus in the tumor microenvironment.

Blockade of PDGFRβ Signaling in Perivascular Cells

The recruitment of pericytes and vascular smooth muscle cells, which express high levels of PDGFRβ, is essential for the stabilization and maturation of newly formed blood vessels. Tumors often have a disorganized and leaky vasculature due to inadequate pericyte coverage. This compound's potent inhibition of PDGFRβ directly addresses this aspect of tumor angiogenesis by:

-

Inhibiting Pericyte Proliferation and Recruitment: PDGF-B secreted by endothelial cells acts as a chemoattractant for pericytes. By blocking PDGFRβ signaling, this compound prevents the proliferation and migration of these cells to the nascent vessel wall.

-

Promoting Vessel Destabilization: In the absence of pericyte support, tumor blood vessels remain immature, leaky, and are more susceptible to regression.

Experimental Characterization of this compound's Activity

The mechanistic claims for this compound are substantiated by a series of well-established in vitro and in vivo assays. The following protocols represent standard methodologies for characterizing the activity of tyrosine kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ATP-Competition)

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by its target kinases in a cell-free system. The competitive nature of the inhibition with respect to ATP can also be determined.

Causality of Experimental Choices:

-

Recombinant Kinases: Using purified recombinant kinases (e.g., GST-Flk-1, GST-FGFR1) ensures that the inhibitory effect is directly on the target enzyme without confounding cellular factors.

-

Varying ATP Concentrations: By measuring inhibition at different ATP concentrations, one can determine if the inhibitor competes with ATP for binding to the kinase. An ATP-competitive inhibitor will show a decrease in potency (higher IC50) as the ATP concentration increases.

Protocol:

-

Plate Coating: Coat 96-well microtiter plates with a substrate for the kinase (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)).

-

Kinase Reaction Setup: To each well, add the recombinant kinase, the kinase reaction buffer, and varying concentrations of this compound.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2. To determine the mode of inhibition, perform the assay at multiple fixed concentrations of ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes) to allow for substrate phosphorylation.

-

Stopping the Reaction: Terminate the reaction by adding a solution of EDTA.

-

Detection of Phosphorylation: Wash the plate to remove unreacted components. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).

-

Secondary Antibody and Signal Generation: After incubation with the primary antibody, wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Readout: Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value. The relationship between IC50 and ATP concentration can be analyzed using the Cheng-Prusoff equation to determine the Ki.

Cell-Based Receptor Phosphorylation Assay (Western Blotting)

This assay confirms that this compound can inhibit the autophosphorylation of its target receptors within a cellular context in response to ligand stimulation.

Causality of Experimental Choices:

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are used as they are a primary cell model for studying angiogenesis and endogenously express VEGFR2.[7] NIH-3T3 cells engineered to overexpress PDGFRβ provide a specific system to study the inhibition of this particular receptor without interference from other RTKs.[6]

-

Ligand Stimulation: The addition of specific ligands (VEGF for HUVECs, PDGF for NIH-3T3-PDGFRβ cells) is necessary to induce receptor dimerization and autophosphorylation, providing a measurable signal that can be inhibited by this compound.

-

Phospho-specific Antibodies: These antibodies are crucial for specifically detecting the phosphorylated (activated) form of the receptor, allowing for a direct assessment of the inhibitor's effect on receptor activation.

Protocol:

-

Cell Culture and Starvation: Culture the chosen cell line (e.g., HUVECs) to near confluence. Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce maximal receptor phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Total Protein Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the receptor to confirm equal protein loading.

HUVEC Proliferation Assay (MTT Assay)

This assay assesses the functional consequence of this compound's inhibition of VEGFR and FGFR signaling on endothelial cell viability and proliferation.

Causality of Experimental Choices:

-

HUVECs: As the primary cell type involved in angiogenesis, their proliferation in response to angiogenic factors is a direct and relevant measure of a compound's anti-angiogenic potential.[7]

-

MTT Reagent: This colorimetric assay is a widely used and reliable method to measure cell viability based on the metabolic activity of living cells. The reduction of MTT to formazan by mitochondrial dehydrogenases provides a quantitative readout that is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a low density and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a low-serum medium for several hours to synchronize the cells.

-

Treatment: Add fresh low-serum medium containing various concentrations of this compound, followed by the addition of a pro-angiogenic stimulus (e.g., VEGF or FGF). Include appropriate controls (no inhibitor, no stimulus).

-

Incubation: Incubate the cells for a period that allows for significant proliferation (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and plot against the this compound concentration to determine the IC50 value.

In Vivo Efficacy: Preclinical and Clinical Evidence

The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in a variety of preclinical tumor models.[6][8]

| Tumor Xenograft Model | Dosage and Administration | Tumor Growth Inhibition | Reference |

| A431 (epidermoid carcinoma) | 200 mg/kg, oral, daily | 97% | [8] |

| C6 (glioma) | 75 mg/kg, i.p., daily | Significant suppression of tumor angiogenesis | [6] |

| HT29 (colon carcinoma) | 200 mg/kg, oral | Decreased vessel permeability and plasma volume | [6] |

| Colo205 (colon carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |

| H460 (lung carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |

| Calu-6 (lung carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |

| SF763T (glioma) | 75-200 mg/kg | Significant growth inhibition | [6] |

| SKOV3TP5 (ovarian carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

This compound has progressed to clinical trials for various solid tumors, including a Phase 3 trial in patients with unresectable hepatocellular carcinoma (HCC).[2][9] The ORIENTAL trial, a randomized, double-blind, placebo-controlled study, evaluated this compound in combination with transcatheter arterial chemoembolization (TACE).[9] The study did not meet its primary endpoint of improving overall survival compared to placebo plus TACE.[9] Earlier Phase 1 and 2 trials have been conducted in patients with various solid tumors, including breast, colorectal, gastric, kidney, and lung cancers, to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound.[5][10]

Conclusion

This compound (SU6668) is a well-characterized multi-targeted tyrosine kinase inhibitor with a clear mechanism of action centered on the competitive inhibition of VEGFR2, FGFR1, and PDGFRβ. By simultaneously blocking these key drivers of angiogenesis, this compound disrupts endothelial cell proliferation and migration, as well as the recruitment of perivascular cells essential for vessel maturation. This comprehensive anti-angiogenic activity translates to significant anti-tumor effects in a broad range of preclinical models. While clinical development has faced challenges, the deep understanding of this compound's mechanism of action, elucidated through rigorous in vitro and in vivo studies, provides a valuable framework for the continued development of anti-angiogenic therapies in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Why Use HUVEC Cells? [lifelinecelltech.com]

- 8. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. A phase I surrogate endpoint study of SU6668 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Orantinib (SU6668): A Technical Guide to Target Profile and Kinase Selectivity

For Research, Scientific, and Drug Development Professionals

Abstract

Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor properties. This technical guide provides an in-depth analysis of this compound's target profile and kinase selectivity, offering a valuable resource for researchers in oncology and drug development. We will delve into its mechanism of action, provide a comprehensive overview of its primary and secondary kinase targets with associated inhibitory constants, and detail its effects on key signaling pathways. Furthermore, this guide includes detailed, field-proven protocols for essential biochemical and cellular assays to enable researchers to rigorously evaluate this compound and similar multi-targeted kinase inhibitors in their own laboratories.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The complexity and redundancy of signaling pathways that drive cancer progression have highlighted the limitations of highly selective, single-target therapies. Tumor cells can often circumvent the inhibition of a single kinase by activating alternative signaling cascades. This has led to the development of multi-targeted kinase inhibitors, such as this compound, which are designed to simultaneously block several key drivers of tumor growth, proliferation, and angiogenesis.

This compound was rationally designed as an orally bioavailable small molecule that competitively inhibits ATP binding to the kinase domain of several RTKs crucial for tumor vascularization and growth.[1] Its primary therapeutic rationale is the concurrent inhibition of pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This guide will provide a detailed examination of this compound's interaction with these and other kinases, offering a comprehensive understanding of its therapeutic potential and molecular mechanism of action.

This compound's Kinase Selectivity Profile

The efficacy and potential toxicity of a kinase inhibitor are intrinsically linked to its selectivity profile. A comprehensive understanding of which kinases are inhibited by this compound, and at what concentrations, is critical for interpreting experimental results and predicting its clinical effects.

Primary Targets: The Triad of Angiogenesis and Tumor Growth

This compound exhibits potent inhibitory activity against a specific group of RTKs that are well-established mediators of angiogenesis and tumor cell proliferation.

| Target Kinase | Inhibition Parameter | Value (nM) | Reference |

| PDGFRβ | K_i_ | 8 | [3][4] |

| FGFR1 | K_i_ | 1,200 | [5] |

| VEGFR1 (Flt-1) | K_i_ | 2,100 | [5] |

| VEGFR2 (KDR/Flk-1) | IC_50_ | 2,400 | [4] |

Table 1: Primary Kinase Targets of this compound. This table summarizes the in vitro inhibitory activity of this compound against its primary RTK targets. K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) values are presented in nanomolars (nM).

The data clearly indicates that this compound has the highest potency against PDGFRβ, with a K_i_ in the low nanomolar range.[3][4] Its activity against FGFR1 and VEGFRs, while less potent, is still within a therapeutically relevant range and contributes to its multi-targeted anti-angiogenic profile.[4][5]

Secondary and Off-Target Activities: A Broader Perspective

Beyond its primary targets, this compound has been shown to inhibit other kinases, which may contribute to its overall anti-tumor activity or be responsible for off-target effects. A chemical proteomics approach has been instrumental in identifying a broader range of cellular targets for SU6668.[6]

Known Secondary Targets:

-

c-Kit: this compound inhibits the autophosphorylation of the stem cell factor receptor, c-Kit, with an IC_50_ in the range of 100-1,000 nM.[4] This activity is significant as c-Kit is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).

-

Aurora Kinases: The same chemical proteomics study identified Aurora kinases as previously unknown targets of SU6668.[6] This inhibition was correlated with a cell cycle block, suggesting an additional mechanism for this compound's anti-proliferative effects.[6]

-

TANK-binding kinase 1 (TBK1): this compound was also found to potently suppress inflammatory and antiviral responses by interfering with TBK1-mediated signaling.[6]

Kinases Not Significantly Inhibited:

An important aspect of this compound's selectivity is its lack of significant activity against several other key tyrosine kinases at therapeutic concentrations. This includes:

-

Epidermal Growth Factor Receptor (EGFR)[4]

-

Insulin-like Growth Factor 1 Receptor (IGF-1R)[4]

-

MET proto-oncogene, receptor tyrosine kinase (Met)[4]

-

Src proto-oncogene, non-receptor tyrosine kinase (Src)[4]

-

Lck proto-oncogene, Src family tyrosine kinase (Lck)[4]

-

ZAP70 protein tyrosine kinase (Zap70)[4]

-

Abl proto-oncogene 1, non-receptor tyrosine kinase (Abl)[4]

-

Cyclin-dependent kinase 2 (CDK2)[4]

This selectivity profile distinguishes this compound from other broader-spectrum kinase inhibitors and provides a rationale for its specific therapeutic applications.

Mechanism of Action: Modulating Key Signaling Pathways

This compound exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting ATP binding to the kinase domain of its target receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Inhibition of VEGFR, PDGFR, and FGFR Signaling

The concurrent inhibition of VEGFR, PDGFR, and FGFR signaling pathways forms the cornerstone of this compound's mechanism of action. These pathways are intricately involved in tumor angiogenesis, proliferation, and survival.

As depicted in Figure 1, the binding of growth factors (VEGF, PDGF, FGF) to their respective receptors (VEGFR, PDGFR, FGFR) triggers receptor dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival. This compound's blockade of these receptors prevents the activation of these critical pathways. Additionally, VEGFR and FGFR signaling can activate the PLCγ pathway, leading to increased intracellular calcium and activation of PKC, which are involved in cell migration and proliferation.

Experimental Protocols for Evaluating this compound Activity

To facilitate further research into this compound and other kinase inhibitors, this section provides detailed, step-by-step protocols for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (In Vitro)

This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of this compound against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., VEGFR2, PDGFRβ, FGFR1)

-

Specific peptide substrate for the kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP

-

Cold ATP

-

Phosphoric acid (e.g., 75 mM)

-

P81 phosphocellulose filter paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase and the diluted this compound (or DMSO control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of the peptide substrate, cold ATP, and [γ-³²P]ATP to the kinase-inhibitor mixture. The final ATP concentration should be at or near the K_m_ for the specific kinase.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of phosphoric acid.

-

Filter Binding: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed filter papers into scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

Cellular Receptor Phosphorylation Assay (Western Blot)

This protocol details the use of Western blotting to assess the effect of this compound on the ligand-induced phosphorylation of its target receptors in a cellular context.

Materials:

-

Cell line expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ)

-

Cell culture medium and supplements

-

This compound

-

Recombinant ligand (e.g., VEGF-A, PDGF-BB)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-receptor, anti-total-receptor, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs) for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated receptor (e.g., anti-p-VEGFR2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Normalization and Analysis:

-

Strip the membrane and re-probe with an antibody against the total receptor and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the phospho-receptor signal to the total receptor signal and then to the loading control.

-

Compare the levels of receptor phosphorylation in this compound-treated cells to the ligand-stimulated control to determine the inhibitory effect.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation and can be used to determine the anti-proliferative effects of this compound.

Materials:

-

HUVECs or other relevant cell lines

-

Complete growth medium and serum-free medium

-

This compound

-

VEGF-A or other appropriate growth factor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound in the presence or absence of a growth factor (e.g., VEGF-A) for 48-72 hours. Include appropriate controls (cells with medium alone, cells with growth factor alone, vehicle control).

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each this compound concentration compared to the growth factor-stimulated control. Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound (SU6668) is a potent, multi-targeted kinase inhibitor with a well-defined selectivity profile against key RTKs involved in angiogenesis and tumor progression, namely PDGFR, VEGFR, and FGFR. Its mechanism of action, centered on the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, provides a strong rationale for its anti-tumor activity. This technical guide has provided a comprehensive overview of this compound's target profile, elucidated its impact on critical cellular pathways, and offered detailed protocols for its preclinical evaluation.

The future of multi-targeted kinase inhibitors like this compound lies in the precise identification of patient populations most likely to benefit from their unique selectivity profiles. Further research, employing the methodologies outlined in this guide, will be crucial in refining our understanding of this compound's full therapeutic potential and in the development of next-generation multi-targeted therapies with improved efficacy and safety profiles.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Orantinib

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Orantinib

Introduction

This compound, also known as SU6668 and TSU-68, is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] As a therapeutic agent, this compound was developed to target key pathways involved in tumor growth and angiogenesis, the process by which new blood vessels form to supply nutrients to the tumor.[1] Its primary mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][4] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit, which is often expressed in certain hematological malignancies.[1] Developed initially by Pfizer and later investigated by Taiho Pharmaceutical, this compound has been the subject of numerous preclinical and clinical studies, including Phase III trials, primarily in the context of solid tumors such as hepatocellular carcinoma (HCC).[4][5][6] This guide provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of this compound, designed for researchers and drug development professionals.

Part 1: Pharmacodynamics - The Molecular Basis of Action

Pharmacodynamics (PD) describes the effects of a drug on the body and the mechanisms through which these effects are produced. For this compound, this involves its interaction with specific molecular targets and the subsequent biological response.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[5] It binds to the ATP-binding pocket within the catalytic domain of its target receptor tyrosine kinases, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This action effectively blocks the autophosphorylation and activation of the receptors, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][5]

Caption: this compound's competitive inhibition of ATP binding to RTKs.

Target Selectivity and Potency

The efficacy of a kinase inhibitor is defined by its potency against its intended targets and its selectivity over other kinases. This compound exhibits a distinct profile, with the highest potency against PDGFRβ.

Table 1: this compound Target Inhibition Profile

| Target Kinase | Parameter | Value | Reference |

|---|---|---|---|

| PDGFRβ | Kᵢ | 8 nM | [2][5] |

| FGFR1 | Kᵢ | 1.2 µM | [2] |

| VEGFR1 (Flt-1) | Kᵢ | 2.1 µM | [2] |

| c-Kit | IC₅₀ | 0.1 - 1 µM | [5] |

| VEGF-driven Mitogenesis | IC₅₀ | 0.34 µM | [5] |

| FGF-driven Mitogenesis | IC₅₀ | 9.6 µM |[5] |

Kᵢ: Inhibitor constant; IC₅₀: Half-maximal inhibitory concentration.

Importantly, this compound shows minimal activity against other kinases such as EGFR, IGF-1R, Met, and Src, which is a critical attribute for minimizing off-target toxicities.[5]

Pharmacodynamic Biomarkers

Identifying and monitoring PD biomarkers is essential for assessing target engagement and biological response in clinical settings.[7] Studies have explored several potential biomarkers for this compound:

-

Circulating Growth Factors: In a clinical study, a significant decrease in circulating Platelet-Derived Growth Factor (PDGF) was observed after this compound treatment, suggesting it could serve as a valuable pharmacodynamic marker of drug activity.[8]

-

Angiogenesis-Related Factors: In some patients, particularly those with progressive disease, plasma levels of VEGF and plasminogen activator inhibitor-1 were observed to increase, potentially indicating a feedback mechanism or resistance.[9]

Part 2: Pharmacokinetics - The Drug's Journey Through the Body

Pharmacokinetics (PK) encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these processes is fundamental to designing effective dosing regimens.

Absorption and Distribution

This compound is formulated for oral administration.[1] Clinical studies have typically involved twice-daily (b.i.d.) or thrice-daily (t.i.d.) dosing, often administered after meals.[10] Early phase studies demonstrated linear pharmacokinetics at doses up to 200 mg/m², with a low volume of distribution.[]

Metabolism and Excretion

This compound undergoes metabolism in the body, with several human metabolites having been identified (TSU-68 metabolite 1, 2, and 3).[3] A key characteristic of this compound's metabolism is its potential for autoinduction of Cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[4]

-

Causality of Autoinduction: In vitro studies using human hepatocytes have shown that this compound can induce the expression and activity of CYP1A enzymes in a concentration-dependent manner.[4] This means that upon repeated administration, the drug can accelerate its own metabolism, leading to a decrease in plasma concentrations over time. This phenomenon was observed in clinical studies where plasma levels were reduced to approximately half of their initial values following repeated dosing.[4] This self-regulating clearance mechanism presents a significant challenge for maintaining therapeutic drug exposure and must be accounted for in dose-finding studies.

Pharmacokinetic Parameters from Clinical Studies

Several Phase I studies have characterized the pharmacokinetic profile of this compound.

Table 2: Summary of Key Pharmacokinetic Findings

| Study Population | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|

| Solid Tumors | 200-500 mg/m² b.i.d. or t.i.d. | Recommended dose estimated at ≤400 mg/m² b.i.d. No significant PK differences between day 2 and day 28. | [9] |

| Metastatic Colorectal Cancer (in combination with SOX) | 200 mg or 400 mg b.i.d. | MTD of this compound was 200 mg b.i.d. Doubling the dose did not result in a proportional two-fold increase in Cₘₐₓ and AUC. | [8] |

| Solid Tumors | 50, 100, and 200 mg/m² | Showed linear pharmacokinetics and evidence of metabolic induction. |[] |

MTD: Maximum Tolerated Dose; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve.

Drug-Drug Interactions

As a substrate for CYP P450 enzymes, this compound has a high potential for drug-drug interactions (DDIs).[12] Co-administration with strong inhibitors of CYP enzymes (e.g., certain antifungals like ketoconazole) could increase this compound plasma levels and toxicity, while co-administration with strong inducers (e.g., rifampin) could decrease its concentration and efficacy.[12][13] Careful evaluation of concomitant medications is crucial during clinical use.

Part 3: Clinical Experience and Safety Profile

The ultimate assessment of a drug's utility comes from its performance in clinical trials.

Major Clinical Trials

This compound has been investigated in a range of solid tumors, with a significant focus on hepatocellular carcinoma (HCC).

Table 3: Summary of Major Clinical Trials for this compound

| Trial Name / Identifier | Phase | Indication | Key Outcome | Reference |

|---|---|---|---|---|

| ORIENTAL (NCT01465464) | III | Unresectable HCC | Combination with TACE did not improve overall survival vs. placebo. Trial terminated for futility. | [6][14] |

| NCT00784290 | I/II | Advanced HCC | Completed | [2][4] |

| Phase I Study | I | Solid Tumors | Established recommended dose and characterized safety/PK. |[9][10] |

TACE: Transcatheter Arterial Chemoembolization.

The results of the Phase III ORIENTAL trial were a significant setback, as the addition of this compound to standard TACE therapy did not confer a survival benefit for patients with unresectable HCC.[6]

Safety and Tolerability

The safety profile of this compound is consistent with that of other multi-targeted tyrosine kinase inhibitors.

Table 4: Common Adverse Events Associated with this compound (from Phase I studies)

| Category | Adverse Events |

|---|---|

| Common (Grade 1-2) | Malaise, diarrhea, anorexia, abdominal pain, nausea, vomiting.[9] |

| Laboratory Abnormalities | Decreased blood albumin, increased alkaline phosphatase.[9] |

| Dose-Limiting Toxicities (DLTs) | Hiccup, palmar-plantar erythrodysaesthesia (hand-foot syndrome), neutropenia.[8][9] |

In the ORIENTAL trial, serious adverse events were more frequent in the this compound arm (45%) compared to the placebo arm (30%).[6] This highlights the need for vigilant patient monitoring and management of toxicities.

Part 4: Methodologies for Pharmacokinetic and Pharmacodynamic Assessment

Robust and validated analytical methods are the bedrock of PK and PD studies.

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a general, self-validating workflow for quantifying this compound concentrations, a critical component of any pharmacokinetic study. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.[15]

Experimental Workflow

Caption: General workflow for this compound quantification by LC-MS/MS.

Step-by-Step Methodology:

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute in blank human plasma to create a calibration curve (e.g., 25-2000 ng/mL).[] Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Extraction:

-

Thaw plasma samples, calibrators, and QCs.

-

To 100 µL of plasma, add an internal standard (IS) solution (e.g., ¹³C₆-Orantinib).

-

Add 300 µL of cold acetonitrile to precipitate proteins.[]

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a UPLC system with a reversed-phase column (e.g., Acquity BEH C18). Employ a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve separation.[15]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode. Optimize parameters for this compound and the IS. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.

-

-

Validation and Quantification:

-

The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[15]

-

Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration. Use a weighted linear regression to determine the concentrations in unknown samples.

-

Protocol: Assessment of Target Receptor Phosphorylation via Western Blot

This protocol allows for the direct assessment of this compound's pharmacodynamic effect on its molecular targets in cell lysates or tumor biopsies.

Experimental Workflow

Caption: Western blot workflow for assessing protein phosphorylation.

Step-by-Step Methodology:

-

Sample Preparation: Treat cultured cells with this compound at various concentrations and/or for various times. For in vivo samples, collect tissues and snap-freeze.

-

Lysis: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane using a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-PDGFRβ).

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Normalization: To confirm that changes in the phospho-signal are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. Densitometry is used to quantify the ratio of phosphorylated to total protein.

Conclusion and Future Directions

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of angiogenesis and tumor growth. Its pharmacokinetic profile is complicated by a notable autoinduction of its own metabolism, a factor that requires careful consideration in clinical development. While it has demonstrated clear biological activity in preclinical and early-phase clinical studies, it failed to show a survival benefit in a pivotal Phase III trial for hepatocellular carcinoma when combined with TACE.[6]

The story of this compound underscores several critical principles in drug development: the challenge of translating preclinical efficacy to late-stage clinical success, the importance of understanding complex pharmacokinetic behaviors like autoinduction, and the necessity of identifying predictive biomarkers to select patient populations most likely to benefit. Future research involving this compound or similar multi-kinase inhibitors should focus on biomarker-driven trial designs and potentially explore combination strategies that can overcome intrinsic or acquired resistance mechanisms.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]

- 8. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors [mdpi.com]

- 13. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound In Combination With Transcatheter Arterial Chemoembolization In Patients With Unresectable Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]

- 15. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Orantinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Orantinib (also known as SU6668 or TSU-68) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), key drivers of tumor angiogenesis, proliferation, and survival.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key signaling pathways, and robust experimental protocols for its preclinical evaluation. This document is intended to serve as a vital resource for researchers and drug development professionals in the field of oncology.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The complexity and redundancy of signaling pathways in cancer cells often lead to resistance against single-target therapies.[5] Multi-targeted tyrosine kinase inhibitors (TKIs) like this compound offer a strategic advantage by simultaneously blocking several key oncogenic signaling cascades.[6] this compound's ability to inhibit VEGFR, PDGFR, and FGFR positions it as a compelling anti-cancer agent with both anti-angiogenic and direct anti-tumor effects.[3][6] This dual mechanism of action holds the potential to overcome resistance and improve therapeutic outcomes in a variety of solid tumors.[7]

Mechanism of Action: An ATP-Competitive Inhibitor

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[8][9] This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates, thereby blocking signal transduction.[8] Crystallographic studies have confirmed that the oxindole core of this compound mimics the adenine structure of ATP, enabling its high-affinity binding to the kinase domain.[3]

Target Profile and Inhibitory Potency

This compound exhibits potent inhibitory activity against its primary targets, with varying degrees of affinity. The table below summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against key receptor tyrosine kinases.

| Target Receptor | Ki (nM) | IC50 (µM) | Reference(s) |

| PDGFRβ | 8 | 0.06 | [10][11] |

| FGFR1 | 1200 | 1.2 | [3][10] |

| VEGFR1 (Flt-1) | 2100 | 2.1 | [8][10] |

| VEGFR2 (KDR/Flk-1) | - | 2.4 | [11] |

| c-Kit | - | 0.1 - 1.0 | [8] |

Note: Ki and IC50 values can vary depending on the assay conditions.

Interruption of Key Oncogenic Signaling Pathways

This compound's therapeutic potential stems from its ability to disrupt multiple signaling pathways critical for tumor growth and survival.

Inhibition of the VEGFR Signaling Pathway

The VEGF signaling pathway is a central regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[] this compound's inhibition of VEGFR2 (KDR), the primary mediator of VEGF-driven angiogenesis, leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor neovascularization.[13]

Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways that promote angiogenesis.

Inhibition of the PDGFR Signaling Pathway

The PDGFR signaling pathway plays a crucial role in the proliferation and survival of various cell types, including tumor cells and pericytes, which are essential for blood vessel stability.[1] By inhibiting PDGFRβ, this compound can directly impede tumor cell growth and disrupt the tumor microenvironment by affecting pericyte function.[8]

Caption: this compound blocks PDGFRβ signaling, leading to reduced tumor cell proliferation and survival.

Inhibition of the FGFR Signaling Pathway

The FGFR signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and migration.[14] Dysregulation of FGFR signaling is a known driver in various cancers.[15] this compound's inhibition of FGFR1 disrupts these oncogenic signals, contributing to its anti-tumor activity.[16]

Caption: this compound inhibits FGFR1 signaling, disrupting downstream pathways involved in tumor cell proliferation.

Preclinical Evaluation: Experimental Protocols

Robust and reproducible experimental protocols are essential for the accurate assessment of this compound's anti-cancer activity.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of its target kinases in a cell-free system.

Principle: The assay measures the transfer of phosphate from ATP to a synthetic substrate by the purified kinase domain of the target receptor. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with a peptide substrate (e.g., poly-Glu,Tyr 4:1) overnight at 4°C.[8]

-

Blocking: Wash the plate and block non-specific binding sites with a solution of 1-5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

-

Kinase Reaction:

-

Add the purified kinase domain of the target receptor (e.g., GST-Flk-1, GST-FGFR1) to each well.[8]

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Initiate the kinase reaction by adding a solution containing ATP and necessary cofactors (e.g., MgCl2, MnCl2).

-

Incubate the plate at 30°C for a defined period (e.g., 20 minutes).

-

-

Detection:

-

Wash the plate to remove ATP and non-bound reagents.

-

Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).

-

Incubate and wash.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an acid solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product.[18] The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed tumor cells (e.g., HUVECs, NIH-3T3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.[20]

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.[21]

Step-by-Step Methodology:

-

Cell Preparation: Harvest human tumor cells (e.g., A431, HT29) from culture, wash with PBS, and resuspend in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.[11]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of athymic nude mice.[11]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally (e.g., 75-200 mg/kg daily) or vehicle control to the respective groups for a defined period.[8]

-

Tumor Measurement: Measure tumor volume (Volume = (length x width²)/2) and body weight of the mice regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry to assess angiogenesis). Compare the tumor growth inhibition between the treatment and control groups.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Pharmacokinetics and Clinical Landscape

Preclinical studies have shown that this compound is orally bioavailable.[3] In human studies, this compound has been observed to induce its own metabolism through the autoinduction of CYP1A enzymes, which can lead to reduced plasma concentrations upon repeated dosing.[22]

Several clinical trials have investigated this compound in various cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[2][10] The ORIENTAL trial, a phase 3 study, evaluated this compound in combination with transcatheter arterial chemoembolization (TACE) for unresectable hepatocellular carcinoma.[23][24] The study, however, was terminated for futility as it did not show an improvement in overall survival compared to placebo.[15][23]

Conclusion and Future Directions

This compound remains a valuable tool for preclinical cancer research due to its well-characterized multi-targeted inhibitory profile against key oncogenic RTKs. The experimental protocols detailed in this guide provide a robust framework for investigating the anti-cancer properties of this compound and similar multi-targeted kinase inhibitors. While clinical development has faced challenges, further research into patient stratification based on the molecular profiles of their tumors could potentially identify subpopulations who may benefit from this compound treatment. The continued exploration of combination therapies and the mechanisms of resistance will be crucial in defining the future role of multi-targeted TKIs in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. ClinPGx [clinpgx.org]

- 5. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy - Zhou - Translational Lung Cancer Research [tlcr.amegroups.org]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 13. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. atcc.org [atcc.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 23. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound In Combination With Transcatheter Arterial Chemoembolization In Patients With Unresectable Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]

A Technical Guide to the In Vitro Evaluation of Orantinib's Anti-Angiogenic Effects

Introduction: Targeting Tumor Angiogenesis with Orantinib

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in tumor growth, progression, and metastasis[1][2]. By supplying tumors with essential nutrients and oxygen, this neovasculature enables their expansion beyond a few millimeters[2]. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy[3][4]. This compound (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor designed to disrupt this process[5][6]. It competitively inhibits key receptors involved in the angiogenic signaling cascade, making a robust in vitro evaluation of its efficacy a critical step in preclinical development[7][8].

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-angiogenic properties of this compound in vitro. We will move beyond simple protocol recitation to explore the mechanistic rationale behind each assay, ensuring that the experimental design is not only technically sound but also scientifically insightful. The methodologies described herein are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Core Mechanism: this compound's Inhibition of Pro-Angiogenic Signaling

This compound exerts its anti-angiogenic effects by targeting the ATP-binding sites of several key receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR)[5][6][8]. It also demonstrates inhibitory activity against the stem cell factor receptor, c-Kit[5][7].

Upon binding of their respective ligands (e.g., VEGF, PDGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that drive the core processes of angiogenesis: endothelial cell proliferation, migration, survival, and differentiation[4]. By inhibiting this initial phosphorylation event, this compound effectively blocks these pathways, leading to a potent anti-angiogenic outcome[7][8].

The following diagram illustrates the primary signaling pathways targeted by this compound.

Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Part 1: Endothelial Cell Proliferation Assay

Scientific Rationale: The proliferation of endothelial cells is a fundamental requirement for the expansion of the vascular network[1][9]. A potent anti-angiogenic agent should effectively inhibit the mitogenic signals induced by growth factors like VEGF. This assay quantifies the cytostatic or cytotoxic effect of this compound on endothelial cells.

Detailed Protocol: MTT-Based Proliferation Assay

This protocol is adapted from standard methodologies for assessing cell viability[10].

-

Cell Seeding:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete Endothelial Growth Medium (EGM).

-

Harvest cells at 70-90% confluency using trypsin.

-

Seed 5 x 10³ HUVECs per well in 100 µL of EGM in a 96-well plate[10].

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Treatment Application:

-

Prepare a serial dilution of this compound in EGM. It is critical to also prepare a vehicle control (e.g., DMSO at the highest concentration used for this compound).

-

After 24 hours, carefully replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.

-

Include wells with medium only (no cells) for background absorbance measurement.

-

Expert Insight: To specifically measure the inhibition of growth factor-induced proliferation, cells can be serum-starved for 4-6 hours before adding this compound in a low-serum basal medium, supplemented with a pro-angiogenic factor like VEGF (e.g., 20 ng/mL)[10][11].

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe significant proliferation in the control group.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Presentation

The percentage of cell viability is calculated as: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

The results should be used to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Table 1: Example Data Summary for this compound Proliferation Assay

| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |

|---|---|---|

| Vehicle Control | 0.852 | 100% |

| 0.1 | 0.681 | 79.9% |

| 0.5 | 0.445 | 52.2% |

| 1.0 | 0.250 | 29.3% |

| 5.0 | 0.110 | 12.9% |

| 10.0 | 0.095 | 11.1% |

| Calculated IC₅₀ | | ~0.48 µM |

Experimental Workflow: Proliferation Assay

Caption: Workflow for the endothelial cell proliferation assay.

Part 2: Endothelial Cell Migration Assays

Scientific Rationale: Endothelial cell migration is a prerequisite for the invasion of the extracellular matrix and the formation of new vascular sprouts[1]. Anti-angiogenic compounds are expected to inhibit this migratory capacity. We describe two complementary assays: the Wound Healing (Scratch) Assay, which models collective cell migration, and the Boyden Chamber (Transwell) Assay, which assesses chemotaxis.

Detailed Protocol: Wound Healing (Scratch) Assay

This protocol is based on established methods for assessing collective cell migration[12][13].

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer[12].

-

Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. Expert Insight: This step is crucial to minimize cell proliferation, ensuring that the closure of the "wound" is primarily due to migration[12][13].

-

Creating the Wound: Use a sterile 200 µL pipette tip to create a uniform, linear scratch in the center of the monolayer[12].

-

Washing and Treatment: Gently wash with PBS to remove dislodged cells. Add fresh low-serum medium containing different concentrations of this compound or vehicle control[12]. A positive control, such as VEGF, should also be included.

-

Imaging and Analysis:

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope.

-

Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

-

Detailed Protocol: Boyden Chamber (Transwell) Assay

This protocol assesses chemotaxis, or directed cell migration, toward a chemoattractant[12][14][15].

-

Chamber Preparation: Place 8.0 µm pore size cell culture inserts into a 24-well plate.

-

Chemoattractant Addition: In the lower chamber, add 600 µL of basal medium containing a chemoattractant (e.g., 10% FBS or VEGF). Also include wells with this compound at various concentrations mixed with the chemoattractant. A negative control well should contain only basal medium without a chemoattractant.

-

Cell Seeding: Harvest serum-starved HUVECs and resuspend them in serum-free basal medium at 1 x 10⁵ cells/mL[12]. Add 200 µL of this cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂[12][15].

-

Staining and Quantification:

-

Remove the inserts and carefully wipe the upper side with a cotton swab to remove non-migrated cells[12].

-

Fix the migrated cells on the bottom of the membrane with cold methanol for 15-20 minutes[12][14].

-

Stain the cells with a 0.5% Crystal Violet solution for 20 minutes[12][14].

-

Wash thoroughly with water and allow to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Data Analysis and Presentation

Table 2: Example Data Summary for this compound Migration Assays

| Treatment Group | % Wound Closure (24h) | Migrated Cells per Field (Transwell) |

|---|---|---|

| Negative Control | 15.2 ± 3.1% | 25 ± 8 |

| VEGF (20 ng/mL) | 85.7 ± 7.5% | 180 ± 22 |

| VEGF + this compound (0.5 µM) | 42.1 ± 5.9% | 75 ± 15 |

| VEGF + this compound (1.0 µM) | 25.6 ± 4.2% | 41 ± 11 |

| VEGF + this compound (5.0 µM) | 18.3 ± 3.8% | 29 ± 9 |

Experimental Workflow: Migration Assays

Caption: Workflows for two key endothelial cell migration assays.

Part 3: Endothelial Cell Tube Formation Assay

Scientific Rationale: This assay is one of the most widely used and definitive in vitro models of angiogenesis, as it recapitulates the later stages of differentiation where endothelial cells form three-dimensional, capillary-like structures[16][17]. The assay evaluates the ability of this compound to disrupt this complex morphogenic process.

Detailed Protocol: Matrigel Tube Formation Assay

This protocol synthesizes best practices from established methodologies[18][19][20].

-

Plate Coating:

-

Thaw basement membrane extract (BME), such as Matrigel®, on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate[20].

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify[19][20].

-

Expert Insight: Ensure the Matrigel layer is evenly distributed and not too thin, as this can prevent proper tube formation[19]. Avoid introducing bubbles.

-

-

Cell Preparation and Seeding:

-

Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound, vehicle control, or known inhibitors/promoters.

-

Seed 1.0-1.5 x 10⁴ cells in 100 µL of medium onto the surface of the solidified Matrigel[20].

-

-

Incubation:

-

Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours.

-

Expert Insight: The optimal incubation time can vary. It is recommended to monitor the plate periodically. Peak tube formation typically occurs between 4 and 12 hours, after which the networks may begin to deteriorate[21].

-

-

Imaging and Quantification:

-

Visualize the tube network using a phase-contrast microscope. For fluorescence imaging, cells can be pre-labeled with a dye like Calcein AM[18][19].

-

Capture images from several representative fields per well.

-

Quantify the results using an angiogenesis analysis plugin in software like ImageJ. Key parameters to measure include:

-

Total tube length

-

Number of nodes/junctions

-

Number of meshes/loops

-

-

Data Analysis and Presentation

Data should be presented as a percentage of the control (e.g., VEGF-stimulated) condition.

Table 3: Example Data Summary for this compound Tube Formation Assay

| Treatment Group | Total Tube Length (% of Control) | Number of Nodes (% of Control) |

|---|---|---|

| Basal Medium | 18.5 ± 4.5% | 15.1 ± 3.9% |

| VEGF (20 ng/mL) | 100% | 100% |

| VEGF + this compound (0.5 µM) | 45.3 ± 6.8% | 38.7 ± 5.5% |